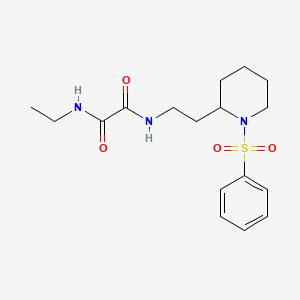

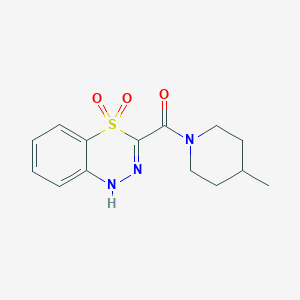

![molecular formula C14H12F3NO3S B2425075 4,6-dimethyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}-2(1H)-pyridinone CAS No. 861212-06-8](/img/structure/B2425075.png)

4,6-dimethyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}-2(1H)-pyridinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4,6-dimethyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}-2(1H)-pyridinone” is a complex organic molecule. It contains a pyridinone ring which is a heterocyclic compound with a nitrogen atom. The molecule also contains a trifluoromethyl group (-CF3), which is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For example, the trifluoromethyl group is known to be quite reactive and can participate in various types of reactions .Aplicaciones Científicas De Investigación

Synthesis and Properties

Polyamide Synthesis : Utilized in the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers show high thermal stability and excellent mechanical properties, making them suitable for advanced material applications (Liu et al., 2013).

Formation of Chromeno[2,3-b]Pyridines : Key in the formation of chromeno[2,3-b]pyridines, compounds known for their industrial, biological, and medicinal properties. The synthesis involves multicomponent reactions, indicating potential in pharmaceutical and biochemical research (Ryzhkova et al., 2023).

Molecular Conformations and Hydrogen Bonding : Investigated for its role in molecular conformations and hydrogen bonding in tetrahydro-1H-pyrazolo[4,3-c]pyridines. This research contributes to the understanding of molecular structures in chemistry (Sagar et al., 2017).

Precursor for Pyridinone Ortho-Quinodimethanes : Serves as a precursor for pyridinone ortho-quinodimethanes, indicating its utility in advanced organic synthesis and potential in material science (Govaerts et al., 2002).

Crystal Structure Analysis : Utilized in the study of crystal structures, such as in the analysis of tetrahydro-1H-pyrrolo[3,4-c]pyrano[6,5-b]quinoline derivatives. These studies are important for the development of new materials and drugs (Chinnakali et al., 2009).

In Synthesis of Benzothiazepines : Plays a role in the synthesis of novel substituted 1,5-benzothiazepines containing the sulfonyl group. These compounds have potential applications in pharmaceuticals and organic chemistry (Chhakra et al., 2019).

Applications in Chemical Reactions

Aza Annulation Reactions : Involved in aza annulation reactions for the preparation of dihydro-2(1H)-pyridinone derivatives. This has implications in the development of new synthetic methodologies (Ali and Winzenberg, 2005).

Catalyst in Synthesis : Used as a catalyst in the synthesis of sulfide compounds, demonstrating its utility in facilitating chemical reactions (Wen-jun, 2007).

Platinum Complex Synthesis : Integral in the synthesis of pyridinium-derived N-heterocyclic carbene complexes of platinum. This research is significant in inorganic chemistry and materials science (Owen et al., 2004).

Other Notable Applications

In Crystallography : Used in the analysis of crystal structures like the spiro[indoline-3,4'-isoxazolo[4',5':5,6]pyrido[2,3-d]pyrimidine] derivatives, contributing to the field of crystallography and materials science (Seethalakshmi and Palanivel, 2017).

Extended π-Conjugated Organic Materials : Essential in the synthesis of extended π-conjugated organic materials, indicating its role in the development of new materials for electronics and photonics (Antony et al., 2019).

In Synthesis of Sulfonamide Derivatives : Aids in the synthesis of sulfonamide derivatives, which have applications in antimicrobial and antioxidant research (Badgujar et al., 2018).

Mecanismo De Acción

Target of Action

Compounds with trifluoromethyl groups often play an important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

It’s known that trifluoromethylation often involves the addition of a trifluoromethyl group to carbon-centered radical intermediates . This process can significantly alter the chemical properties of the molecule, potentially affecting its interaction with biological targets.

Biochemical Pathways

The trifluoromethylation process can influence a variety of biochemical pathways depending on the nature of the carbon-centered radical intermediates .

Pharmacokinetics

The trifluoromethyl group, however, is known to enhance the metabolic stability and lipophilicity of pharmaceutical compounds, which can impact their bioavailability .

Result of Action

The introduction of a trifluoromethyl group can significantly alter the biological activity of a compound .

Safety and Hazards

Propiedades

IUPAC Name |

4,6-dimethyl-3-[3-(trifluoromethyl)phenyl]sulfonyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO3S/c1-8-6-9(2)18-13(19)12(8)22(20,21)11-5-3-4-10(7-11)14(15,16)17/h3-7H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPSQTCLKSZHWPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-Fluoro-4-[6-(2-methyl-2H-tetrazol-5-YL)-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone](/img/no-structure.png)

![7-Chloro-2-(2-(diethylamino)ethyl)-1-(3-methoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2424998.png)

![N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2425001.png)

![2-methyl-3-[(4-methylpiperidin-1-yl)(thiophen-2-yl)methyl]-1H-indole](/img/structure/B2425002.png)

![N-[3-[(3Ar,6aR)-3a-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2425015.png)